1,3-Diiodo-2,4-dimethylbenzene
Description
Contextualization within Polyhalogenated Arenes Research
Polyhalogenated arenes are aromatic compounds that contain multiple halogen substituents. They are fundamental building blocks in synthetic chemistry, primarily due to their utility in metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.
Research in this field often focuses on achieving site-selectivity, which is the ability to functionalize one specific halogenated position over others that may be chemically similar. researchgate.net This selectivity is governed by a combination of electronic effects (the electron density at each carbon atom), steric hindrance (the physical space occupied by neighboring atoms), and the specific catalyst and reaction conditions employed. The general reactivity trend for halogens in many catalytic cycles is C-I > C-Br > C-Cl > C-F, making iodoarenes like 1,3-diiodo-2,4-dimethylbenzene highly reactive and thus valuable in synthesis. researchgate.net
Historical Perspective of Diiodinated Arenes in Organic and Materials Chemistry
The study of diiodinated arenes has a long history rooted in the development of organic synthesis. Early work focused on establishing reliable methods for their preparation, such as the direct iodination of aromatic compounds using an oxidant like periodic acid or via the Sandmeyer reaction from corresponding diamines. iucr.orgkiku.dk For instance, the synthesis of the four isomers of diiodo-m-xylene, including the 1,3-diiodo-2,4-dimethyl (or 4,6-diiodo) isomer, was undertaken to study their behavior and isomerization under acidic conditions. oup.com
With the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings in the latter half of the 20th century, the importance of diiodinated arenes surged. wikipedia.orglibretexts.org These reactions provided powerful tools for creating biaryl and aryl-alkyne structures, which are common motifs in natural products, pharmaceuticals, and organic materials. wikipedia.orghovione.com The high reactivity of the carbon-iodine bond made diiodinated compounds ideal substrates for these early investigations and applications. tandfonline.com
Contemporary Relevance of this compound in Advanced Chemical Research
In modern chemical research, this compound and its isomers serve as versatile precursors for advanced materials. The two iodine atoms offer reactive handles for sequential or double cross-coupling reactions, enabling the construction of complex and extended molecular systems.
A key application area is in the synthesis of functional organic materials:
Polycyclic Aromatic Compounds: Diiodinated arenes are used to build larger, conjugated systems, some of which exhibit liquid-crystalline properties for potential use in electronic displays. researchgate.net
Organic Electronics: By coupling with various alkynes via the Sonogashira reaction, diiodo-arenes can be used to construct rigid, conjugated molecules that are investigated for their light-emitting and semiconducting properties. rsc.orgorganic-chemistry.org
Supramolecular Chemistry: The defined geometry of diiodinated xylenes (B1142099) makes them excellent building blocks for constructing macrocycles and molecular cages with specific host-guest binding properties. researchgate.net
Scope and Objectives of Scholarly Investigation concerning the Chemical Compound
The primary scholarly focus on this compound and related polyhalogenated arenes revolves around several key objectives:
Synthetic Methodology: Developing new and more efficient catalytic systems for the selective functionalization of C-I bonds. This includes creating catalysts that can operate under milder conditions or exhibit higher selectivity between different halogenated sites. organic-chemistry.org
Reaction Mechanism Studies: Investigating the intricate mechanisms of cross-coupling reactions to better predict and control reaction outcomes. For example, studies have explored how the substitution pattern on the benzene (B151609) ring affects isomerization and reactivity. oup.com
Materials Synthesis: Utilizing these compounds as building blocks to create novel materials with tailored optical, electronic, or structural properties. This includes the synthesis of new polymers, molecular wires, and functional dyes. researchgate.netkiku.dk
Structural Analysis: Characterizing the solid-state structures of these molecules to understand how intermolecular forces, such as halogen bonding, influence their crystal packing and bulk properties. researchgate.netresearchgate.net
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4102-47-0 | chemicalbook.com |
| Molecular Formula | C₈H₈I₂ | molbase.combuyersguidechem.com |
| Molecular Weight | 357.96 g/mol | molbase.combuyersguidechem.com |
| Synonym | 4,6-Diiodo-m-xylene | oup.com |
Comparison of Diiododimethylbenzene Isomers
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form (at STP) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 4102-47-0 | 357.96 | - | - | - |
| 1,2-Diiodo-4,5-dimethylbenzene | - | 357.94 | Solid | 90-92 | - |
| 1,4-Diiodo-2,5-dimethylbenzene (B73417) | 1074-24-4 | 263.96 (as dibromo) | Solid | 72-74 | 261 (as dibromo) |
Note: Data for some isomers is limited. Data for the dibromo analog of 1,4-diiodo-2,5-dimethylbenzene is provided for comparison. iucr.orgsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-diiodo-2,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZPKIUVWDVEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502475 | |
| Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-47-0 | |
| Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Diiodo 2,4 Dimethylbenzene
Direct Iodination Strategies
Direct iodination involves the introduction of iodine atoms directly onto the 2,4-dimethylbenzene (m-xylene) backbone. This approach is often challenged by issues of regioselectivity, as the directing effects of the two methyl groups must be overcome to achieve the specific 1,3-diiodo substitution pattern.
Electrophilic aromatic substitution is a fundamental method for introducing halogens to an aromatic ring. However, iodine is the least reactive halogen, and its direct reaction with aromatic compounds is often inefficient without an activating agent or oxidant. mdma.ch Various iodinating systems have been developed to generate a more potent electrophilic iodine species, such as I+.
Commonly used reagents for the iodination of activated aromatic rings like xylenes (B1142099) include iodine in the presence of an oxidizing agent. Systems such as iodine-periodic acid are considered among the most effective for polyalkylbenzenes. oup.com Other successful combinations include iodine with silver sulfate (B86663), silver perchlorate, or potassium persulfate. mdma.choup.com
For m-xylene (B151644), the two methyl groups at positions 2 and 4 are ortho-para directing, activating positions 1, 3, 5, and 6 for electrophilic attack. However, direct electrophilic iodination typically yields mono-iodinated products, with 4-iodo-m-xylene (B31699) and 2-iodo-m-xylene being the expected major products under many conditions. oup.comasianpubs.org Achieving di-substitution at the sterically hindered 1 and 3 positions is a significant challenge. Using multiple equivalents of a strong iodinating agent, such as iodine and silver sulfate, can lead to di-iodinated products in highly activated systems like mesitylene, suggesting that a similar approach might be attempted for 2,4-dimethylbenzene, though selectivity remains a major hurdle. mdma.ch
| Reagent System | Substrate | Product(s) | Yield | Reference |
| I₂ / Silver Sulfate | m-Xylene | 4-Iodo-m-xylene (major) | 96% (total) | mdma.ch |
| I₂ / CuCl₂-Al₂O₃ | m-Xylene | 4-Iodo-m-xylene | 91% | oup.com |
| I₂ / Periodic Acid | 5-t-butyl-1,3-dimethylbenzene | Mono-iodo derivative | Good | oup.com |
| Polymer-supported HIO₄ / I₂ | 1,2-dimethylbenzene | Iodo-1,2-dimethylbenzene | - | semanticscholar.org |
Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H activation as a powerful tool for functionalizing aromatic rings with high regioselectivity. Palladium-catalyzed C-H iodination, in particular, offers an alternative to traditional electrophilic substitution. semanticscholar.orgresearchgate.net These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond.
A notable feature of some palladium-catalyzed systems is that they can be controlled by steric factors, leading to iodination at positions that are disfavored in classic electrophilic reactions. semanticscholar.orgresearchgate.net For instance, a dual ligand-based palladium catalyst has been shown to iodinate m-xylene at the sterically most accessible position (C-5), a result complementary to electrophilic methods. semanticscholar.orgresearchgate.net While a specific protocol for the synthesis of 1,3-diiodo-2,4-dimethylbenzene using this approach has not been detailed, C-H activation remains a promising strategy for accessing unconventional substitution patterns that are difficult to obtain otherwise. The development of suitable ligands and catalytic systems could potentially enable the selective di-iodination of 2,4-dimethylbenzene at the desired positions. nih.gov
Precursor-Based Synthetic Routes
To circumvent the regioselectivity problems of direct iodination, multi-step syntheses starting from pre-functionalized aromatic compounds are often employed. These routes offer greater control over the final substitution pattern.
The Finkelstein reaction, a type of halogen exchange, is a well-established method for preparing iodoalkanes and can be adapted for aryl halides. organicmystery.com This route to this compound would begin with the corresponding dichloro- or dibromo-analogue. The synthesis of 1,3-dibromo-2,4-dimethylbenzene (B1581477) can be achieved through the bromination of m-xylene, although it may form as part of a mixture of isomers. rsc.org
Once the di-bromo precursor is obtained, it can be converted to the di-iodo compound. For aryl halides, this exchange often requires more forcing conditions than for alkyl halides and may be facilitated by a metal catalyst. science.govucl.ac.uk Copper(I) salts, often in combination with ligands like diamines, are frequently used to catalyze the exchange of aryl bromides to aryl iodides using an iodide salt such as sodium iodide or potassium iodide. gla.ac.uk This method is advantageous as it builds upon a defined halogenated scaffold, ensuring the correct placement of the iodine atoms.
| Reaction Type | Precursor | Reagents | Key Features | Reference(s) |
| Aromatic Finkelstein | Aryl Bromide | CuI, NaI, Diamine Ligand | Catalytic conversion of C-Br to C-I bonds. | ucl.ac.uk, gla.ac.uk |
| Halogen-Metal Exchange | Aryl Iodide/Bromide | i-PrMgCl | Forms Grignard reagents for further functionalization. | sigmaaldrich.com |
The Sandmeyer reaction provides a reliable and regiochemically precise method for introducing iodine onto an aromatic ring by replacing a diazonium group, which is generated from a primary amine. thieme-connect.delibretexts.org This is arguably one of the most practical routes for obtaining the specific this compound isomer.
A plausible synthetic sequence would start with the nitration of 2,4-dimethylbenzene (m-xylene) to form 1,3-dinitro-2,4-dimethylbenzene. The two nitro groups can then be reduced to amino groups to yield 1,3-diamino-2,4-dimethylbenzene. The final step involves a double Sandmeyer reaction: the diamine is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a bis-diazonium salt. Subsequent treatment of this intermediate with an iodide source, typically potassium iodide (KI), replaces both diazonium groups with iodine atoms to furnish the target molecule. thieme-connect.delibretexts.org Modern protocols have been developed that allow for a one-pot tandem diazotization-iodination process, simplifying the experimental procedure and often proceeding under mild conditions. rsc.org For example, 2,4-dimethylaniline (B123086) can be diazotized and subsequently transformed, illustrating the robustness of this reaction for substituted anilines. researchgate.net
Optimization of Reaction Conditions and Yields in Academic Synthesis
In academic and industrial synthesis, significant effort is dedicated to optimizing reaction conditions to maximize yield, improve selectivity, and ensure operational simplicity. For the synthesis of this compound and related compounds, several parameters are typically investigated.
The choice of the iodinating system in direct iodination is critical. Studies have compared various oxidants and additives to find the most effective combination for activated arenes. oup.com The stoichiometry of the reagents is also crucial; for instance, increasing the equivalents of the iodinating agent may promote di- or tri-substitution, although often with a loss of selectivity. mdma.ch
In metal-catalyzed reactions, optimization involves screening different metal precursors (e.g., palladium salts), ligands, bases, and solvents. semanticscholar.orgresearchgate.net The development of specialized ligands has been a key factor in advancing C-H functionalization, allowing reactions to proceed under milder temperatures and with greater control. nih.gov
For precursor-based routes like the Sandmeyer reaction, optimization may focus on the diazotization step (e.g., choice of acid, temperature control) and the subsequent iodide substitution. One-pot procedures have been developed to improve efficiency by eliminating the need to isolate the often unstable diazonium salt intermediate. thieme-connect.dersc.org The table below summarizes how different conditions can affect the outcome of iodination reactions on xylenes, illustrating the principles of optimization.
| Method | Substrate | Conditions Varied | Observations | Reference |
| Electrophilic Iodination | m-Xylene | Solvent (CCl₄ vs. none) | Reaction without solvent gave a higher yield (91% vs 87%) under milder temperature (60 °C vs 80 °C). | oup.com |
| Electrophilic Iodination | Alkylbenzenes | Reagent (I₂/Ag₂SO₄ vs I₂/AgNO₂) | Silver sulfate reagent required shorter reaction times and avoided nitro by-products. | mdma.ch |
| Pd-Catalyzed C-H Iodination | Arenes | Ligands and Additives (Ag₂O) | Both N-acetylglycine and quinoxaline (B1680401) ligands, along with Ag₂O, were required for optimal activity and selectivity. | semanticscholar.org |
| Diazotization-Iodination | Aryl Amines | Reaction Setup (Two-step vs. One-pot) | A one-pot procedure using silica (B1680970) sulfuric acid under solvent-free conditions was developed for speed and simplicity. | thieme-connect.de |
Green Chemistry Considerations and Sustainable Synthetic Pathways for this compound
The synthesis of this compound presents several challenges from a green chemistry perspective, primarily concerning regioselectivity, the use of hazardous reagents, and the generation of waste. Traditional iodination methods often rely on harsh conditions and stoichiometric amounts of reagents that are environmentally undesirable. This section explores the considerations for developing more sustainable synthetic routes to this specific di-iodinated arene.
The inherent directing effects of the two methyl groups on the benzene (B151609) ring in 2,4-dimethylbenzene (m-xylene) complicate the selective synthesis of the 1,3-diiodo isomer. The methyl groups are activating and ortho-, para-directing. This means that electrophilic substitution, such as iodination, is most likely to occur at positions 5 and 6, which are ortho and para to one of the methyl groups, and ortho to the other. The 1 and 3 positions are sterically hindered and electronically less favored, making the direct and selective synthesis of this compound a significant synthetic challenge.
A known, albeit non-green, method for the synthesis of a related compound, 1,5-dibromo-3-iodo-2,4-dimethylbenzene, involves the use of iodine in a mixture of concentrated sulfuric and nitric acids. nih.gov This approach, while effective for iodination, employs highly corrosive and oxidizing acids, leading to the formation of acidic waste streams and potential for hazardous side reactions. Adapting such a method for the di-iodination of 2,4-dimethylbenzene would likely suffer from the same environmental and safety drawbacks.
In the pursuit of greener alternatives, several modern synthetic methodologies could be considered and adapted. While direct green synthesis of this compound is not well-documented, principles from sustainable iodination of other aromatics can be applied.
Potential Sustainable Synthetic Strategies:
Molecular Iodine with Green Oxidants: The use of molecular iodine (I₂) in combination with environmentally benign oxidants is a cornerstone of green iodination chemistry. Oxidants like hydrogen peroxide (H₂O₂) or ortho-periodic acid (H₅IO₆) can be used to regenerate the active iodinating species in situ, improving atom economy. mdpi.comchem-soc.si A study on the iodination of m-xylene using diiodine and ortho-periodic acid in ethanol (B145695) has been reported, primarily yielding the mono-iodinated product. mdpi.com To achieve di-iodination, harsher conditions or a higher concentration of the iodinating agent might be necessary, which could compromise the green credentials of the process. The use of water as a solvent in such systems further enhances their environmental profile. researchgate.net
Electrochemical Methods: Electrochemical synthesis offers a promising green alternative by replacing chemical oxidants with electricity. The anodic oxidation of iodide ions can generate the iodinating species in a controlled manner. researchgate.netmdpi.com This method avoids the use of stoichiometric oxidizing agents and often proceeds under mild conditions. For the synthesis of this compound, an electrochemical approach could potentially offer better control over the degree of iodination by tuning the applied potential and reaction time, although overcoming the regioselectivity challenge would still be a primary concern.
Solid Acid Catalysts: To circumvent the use of corrosive mineral acids like sulfuric acid, solid acid catalysts could be employed. Materials such as zeolites, clays, or sulfated zirconia could potentially catalyze the iodination of 2,4-dimethylbenzene. These catalysts are often reusable, non-corrosive, and can lead to cleaner reactions with easier work-up procedures.
Energy-Enhanced Synthesis: The use of alternative energy sources like microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. youtube.comfrontiersin.orgmdpi.com Microwave-assisted synthesis, in particular, can enhance the efficiency of iodination reactions. mdpi.com An ultrasound-assisted approach could also be explored to promote the iodination process, potentially improving the yield of the desired di-iodinated product. researchgate.netmdpi.com
A comparative overview of a conventional (hypothetical) versus potential green synthetic pathways is presented in the table below.
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Key Green Chemistry Considerations |
| Conventional (Hypothetical) | Iodine (I₂) | Sulfuric Acid/Nitric Acid | Halogenated Solvent | Use of corrosive and hazardous acids; generation of acidic waste; use of environmentally harmful solvents. |
| Green Alternative 1 | Iodine (I₂) | ortho-Periodic Acid | Ethanol/Water | Use of a greener solvent; periodic acid is a stronger oxidant but can be used catalytically; potential for improved atom economy. mdpi.com |
| Green Alternative 2 | Iodide Salt (e.g., KI) | Electricity (Anodic Oxidation) | Acetonitrile/Water | Avoids chemical oxidants; high atom economy; mild reaction conditions; potential for high selectivity through controlled potential. researchgate.netmdpi.com |
| Green Alternative 3 | Iodine (I₂) | Solid Acid Catalyst (e.g., Zeolite) | Green Solvent (e.g., Ethyl Acetate) | Reusable and non-corrosive catalyst; reduced waste generation; easier product purification. |
| Green Alternative 4 (Energy-Enhanced) | Iodine (I₂) | Hydrogen Peroxide | Solvent-free or Green Solvent | Accelerated reaction rates; potentially lower energy consumption; reduced reaction times; H₂O₂ is a clean oxidant. chem-soc.siyoutube.commdpi.com |
It is important to note that the successful synthesis of this compound via these greener routes would require significant experimental optimization to achieve both high yield and the desired regioselectivity. The development of such a process would be a notable advancement in the sustainable synthesis of polysubstituted aromatic compounds.
Reactivity and Reaction Mechanisms of 1,3 Diiodo 2,4 Dimethylbenzene
Carbon-Iodine Bond Activation and Functionalization
The C-I bonds in 1,3-Diiodo-2,4-dimethylbenzene are the primary sites for chemical transformations. The significant difference in electronegativity between carbon and iodine makes these bonds susceptible to cleavage and subsequent functionalization through various pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are generally the most reactive among aryl halides in these transformations.
Palladium is the most common catalyst for cross-coupling reactions involving aryl halides. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki and related reactions) or migratory insertion (in Heck reactions), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. Due to the two iodo-substituents, both mono- and di-substituted products could potentially be formed. The steric hindrance from the adjacent methyl group at the 2-position might influence the reactivity of the C-I bond at the 1-position compared to the less hindered C-I bond at the 3-position, potentially allowing for regioselective mono-functionalization under carefully controlled conditions.
Heck Reaction: The Heck reaction would couple this compound with an alkene. Similar to the Suzuki reaction, regioselectivity would be a key consideration. The electronic and steric environment of the two C-I bonds would likely dictate which position reacts preferentially.
Sonogashira Coupling: In a Sonogashira coupling, this compound would be reacted with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The potential for selective mono- or di-alkynylation would depend on the relative reactivity of the two C-I bonds.
A hypothetical reaction scheme for a palladium-catalyzed Suzuki-Miyaura coupling is presented below.
| Reactant 1 | Reactant 2 | Catalyst System | Potential Product(s) |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Mono- and/or Di-arylated 2,4-dimethylbenzene |
Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity and selectivity profiles. Nickel-catalyzed cross-couplings, such as Kumada and Negishi couplings, could also be applied to this compound. These reactions often proceed through similar catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The specific ligand environment around the nickel center would be crucial in controlling the outcome of the reaction.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The presence of electron-donating methyl groups on the benzene (B151609) ring of this compound would further deactivate the ring towards traditional SNAr reactions. For such a reaction to occur, it would likely require very strong nucleophiles and harsh reaction conditions, or proceed through a benzyne (B1209423) intermediate (elimination-addition mechanism). The formation of a benzyne intermediate would involve the elimination of HI, which could potentially lead to a mixture of regioisomeric products upon addition of the nucleophile.
Reductive Dehalogenation Processes
Reductive dehalogenation would involve the replacement of one or both iodine atoms with hydrogen. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-based reducing systems (e.g., Zn/acid, Na/alcohol). Selective mono-dehalogenation could potentially be achieved by carefully controlling the stoichiometry of the reducing agent and the reaction conditions, taking advantage of any differential reactivity between the two C-I bonds.
Regioselective Transformations and Orthogonal Reactivity Studies
A key challenge and area of interest in the chemistry of this compound would be the development of methods for regioselective functionalization. The electronic and steric differences between the two iodine atoms—one being ortho to a methyl group and the other being meta—could be exploited to achieve selective mono-functionalization.
Orthogonal reactivity would involve the selective reaction of one C-I bond while the other remains intact for a subsequent, different transformation. This would allow for the stepwise introduction of two different functional groups onto the aromatic ring. Achieving such orthogonality would likely require a careful choice of catalyst, ligands, and reaction conditions. For instance, a sterically demanding catalyst might preferentially react at the less hindered C-I bond at the 3-position. Alternatively, electronic differences might be exploited under specific catalytic systems. However, without experimental data, any discussion on achieving regioselectivity or orthogonality for this compound remains speculative.
Generation and Reactivity of Aryl Organometallic Reagents (e.g., via Metal-Halogen Exchange)
The presence of two iodine atoms on the benzene ring of this compound makes it a versatile precursor for the generation of aryl organometallic reagents. These reactions typically proceed through a metal-halogen exchange, a fundamental process in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes like this compound highly reactive in these exchanges. wikipedia.org
Organolithium and Grignard reagents are the most common organometallics prepared from this substrate. The generation of an aryllithium reagent can be achieved by treating this compound with an alkyllithium compound, such as n-butyllithium (nBuLi). wikipedia.orgstackexchange.com This is a kinetically controlled process that is typically very fast. wikipedia.org
Similarly, Grignard reagents, with the general formula R-Mg-X, are prepared by reacting the aryl halide with magnesium metal. wikipedia.orgresearchgate.net This reaction requires an ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting organomagnesium compound. wikipedia.org The magnesium metal is often activated to overcome the passivating layer of magnesium oxide on its surface. wikipedia.org
In the case of diiodo-compounds, selective mono-metalation is often a key objective. The choice of organometallic reagent and reaction conditions can influence whether one or both iodine atoms are substituted. For instance, the use of mixed lithium/magnesium reagents, such as LiMg(nBu)3, has been reported for the selective single iodine-magnesium exchange of a related isomer, 1,5-diiodo-2,4-dimethylbenzene (B1625470). researchgate.net Highly active "Turbo-Grignard" reagents, like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), are also known to facilitate efficient halogen-magnesium exchange reactions. acs.orgacs.org The resulting organometallic intermediates, such as (3-iodo-2,6-dimethylphenyl)magnesium chloride, are powerful nucleophiles. They readily react with a wide range of electrophiles, enabling the synthesis of more complex, functionalized aromatic structures.
The table below summarizes the generation of common aryl organometallic reagents from aryl iodides.
| Organometallic Reagent Type | General Reactants | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Aryllithium | Aryl Iodide + Alkyllithium (e.g., nBuLi) | Hexane, Diethyl Ether | Fast, kinetically controlled reaction. wikipedia.org |
| Aryl Grignard | Aryl Iodide + Magnesium (Mg) metal | Diethyl Ether, THF | Requires ether solvent for stabilization. wikipedia.org |
| Mixed Mg/Li Reagents ("Turbo-Grignard") | Aryl Iodide + iPrMgCl·LiCl | THF | Highly reactive; enhances exchange rate and efficiency. acs.org |
Mechanistic Investigations through Advanced Kinetic and Computational Studies
The mechanisms governing the formation of organometallic reagents from aryl halides have been the subject of extensive investigation, employing both kinetic experiments and advanced computational modeling.
For lithium-halogen exchange, two primary mechanisms have been proposed. wikipedia.org The first is a nucleophilic pathway that proceeds through a reversible "ate-complex" intermediate. wikipedia.org In this model, the carbanionic portion of the alkyllithium reagent attacks the iodine atom of the aryl iodide. wikipedia.org A number of kinetic studies support this nucleophilic pathway. wikipedia.org The second proposed mechanism involves a single electron transfer (SET) from the organolithium reagent to the aryl halide, generating radical intermediates. wikipedia.org While radical species have been detected in some cases, the nucleophilic pathway is often favored in kinetic analyses. wikipedia.org The rate of exchange is generally influenced by the stability of the carbanion intermediates and follows the trend I > Br > Cl. wikipedia.org
The formation of Grignard reagents is widely believed to proceed via a radical mechanism initiated by a single electron transfer (SET) from the magnesium metal surface to the aryl halide. wikipedia.org The detection of radical coupling byproducts in Grignard reactions provides evidence for this pathway. wikipedia.org Recent computational studies have further explored this mechanism, suggesting that the transition state resembles the insertion of the magnesium atom into the carbon-halogen bond. whiterose.ac.uk Some computational work also indicates that the operative mechanism, whether polar or radical, can be dependent on the specific substrate. wikipedia.org
In the context of this compound, a key mechanistic question is the regioselectivity of the metal-halogen exchange when only one equivalent of the metalating agent is used. Advanced computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting such outcomes. wuxibiology.com DFT calculations can be used to analyze the electronic structure of the molecule, specifically the Lowest Unoccupied Molecular Orbital (LUMO). For halogen-metal exchange, the reaction is thought to involve unique "string-of-pearls" shaped LUMO lobes along the carbon-halogen bonds. wuxibiology.com Comparing the size and accessibility of these lobes for the two different C-I bonds in this compound can help predict which iodine is more susceptible to exchange. wuxibiology.com Furthermore, when these orbital lobes are similar in size, calculating the relative energies of the two possible carbanion intermediates that would form upon exchange provides a reliable predictor of selectivity. wuxibiology.com The regioisomer corresponding to the more stable, lower-energy carbanion is expected to be the major product. wuxibiology.com While specific kinetic and computational data for this compound are not widely published, these established mechanistic principles and computational approaches provide a robust framework for understanding its reactivity.
Derivatives and Advanced Chemical Transformations of 1,3 Diiodo 2,4 Dimethylbenzene
Synthesis of Monofunctionalized Derivatives
The selective functionalization of one of the two iodine atoms in 1,3-diiodo-2,4-dimethylbenzene is a key step in creating monofunctionalized derivatives, which can then be used in further synthetic transformations.
Selective Functionalization at a Single Iodine Atom
The selective reaction at one of the C-I bonds in this compound can be achieved through various cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a prominent example. organic-chemistry.orgbeilstein-journals.org This reaction allows for the introduction of an ethynyl (B1212043) group at one of the iodine positions. For instance, the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can yield a mono-alkynylated product. rsc.org
Another important reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. researchgate.net This method can be employed to introduce a new aryl or vinyl group at one of the iodine positions of this compound. The choice of catalyst, base, and solvent is crucial for achieving high selectivity and yield. acs.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. rug.nlwuxiapptec.com This reaction can be applied to selectively aminate one of the iodo-positions of this compound, providing access to a range of arylamine derivatives. acs.org The reactivity of the aryl iodide can sometimes pose challenges, as the iodide formed during the reaction can have an inhibitory effect on the catalyst. wuxiapptec.com
Control of Regioselectivity in Mono-Substitution Processes
The regioselectivity of mono-substitution in di-substituted benzenes is influenced by the directing effects of the existing substituents. uobasrah.edu.iq In the case of this compound, the two methyl groups are activating and ortho-, para-directing, while the two iodine atoms are deactivating and ortho-, para-directing. The steric hindrance from the adjacent methyl groups can also play a significant role in directing an incoming electrophile or coupling partner. uobasrah.edu.iq For instance, in electrophilic aromatic substitution reactions, the incoming group is likely to substitute at the less sterically hindered position. researchgate.net In cross-coupling reactions, the differential reactivity of the two iodine atoms, potentially influenced by subtle electronic differences or steric accessibility, can be exploited to achieve regioselective mono-functionalization. The choice of catalyst and ligands can also significantly influence the regioselectivity of these reactions.
Synthesis of Bifunctionalized Derivatives
The synthesis of bifunctionalized derivatives of this compound involves the substitution of both iodine atoms, which can be achieved either sequentially or simultaneously.
Sequential Double Functionalization Strategies
Sequential double functionalization allows for the introduction of two different functional groups onto the aromatic ring. This is typically achieved by first performing a selective mono-functionalization reaction, as described in section 4.1. The resulting mono-functionalized derivative, which still possesses one iodine atom, can then undergo a second, different coupling reaction to introduce a second functional group. For example, a Sonogashira coupling could be followed by a Suzuki-Miyaura coupling, or a Buchwald-Hartwig amination could be followed by a Heck reaction. This stepwise approach provides a high degree of control over the final structure of the bifunctionalized product.
Simultaneous Double Functionalization Methodologies
Simultaneous double functionalization involves the reaction of both iodine atoms in a single step. This is often employed when the goal is to introduce two identical functional groups. For example, a double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid can yield a symmetrically substituted terphenyl derivative. acs.org Similarly, a double Sonogashira coupling with a terminal alkyne can be used to synthesize molecules with extended π-conjugation. The success of these double coupling reactions depends on using appropriate stoichiometric ratios of reactants and optimizing reaction conditions to drive the reaction to completion.
Table 1: Examples of Double Functionalization Reactions
| Starting Material | Reagent | Catalyst System | Product | Reaction Type |
| 1,4-Dibromo-2,5-dimethylbenzene | 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine | Suzuki-Miyaura Coupling acs.org |
| 1,4-Dibromo-2,5-dimethylbenzene | Terminal Alkyne | Palladium catalyst, Copper co-catalyst | 1,4-Diethynyl-2,5-dimethylbenzene | Sonogashira Coupling |
| 1,3-Dibromo-2,4-dimethylbenzene (B1581477) | Amine | Palladium catalyst, Base | Diaminated product | Buchwald-Hartwig Amination chembk.com |
Oligomerization and Polymerization Strategies utilizing the Compound as a Monomer
This compound and its derivatives can serve as monomers in the synthesis of oligomers and polymers with specific electronic and physical properties. The di-iodo functionality allows for the formation of extended conjugated systems through repeated cross-coupling reactions.
Palladium-catalyzed polymerization reactions, such as Suzuki polymerization, are powerful methods for creating conjugated polymers. researchgate.net In this process, a dihaloaromatic monomer, such as this compound, is reacted with a diboronic acid or diboronic ester monomer to form a polymer chain. The properties of the resulting polymer, such as its solubility, electronic absorption, and emission, can be tuned by the choice of comonomers and the substitution pattern on the aromatic rings.
Similarly, Sonogashira polymerization, which involves the coupling of a dihaloaromatic monomer with a diethynyl monomer, can be used to synthesize poly(arylene ethynylene)s (PAEs). These polymers are of interest for their potential applications in organic electronics. The methyl groups on the this compound monomer can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod conjugated polymers.
The Ullmann coupling reaction, a copper-catalyzed dehalogenative aryl-aryl coupling, provides another route to polymers. researchgate.net While typically used for forming one- and two-dimensional polymers on metal surfaces, it can also be adapted for solution-phase polymerization.
Incorporation into Complex Molecular Architectures and Scaffolds
This compound and its isomers serve as pivotal building blocks in the construction of sophisticated molecular architectures and scaffolds. The presence of two iodine atoms on the benzene (B151609) ring provides reactive sites for sequential or simultaneous carbon-carbon bond-forming reactions, enabling the synthesis of macrocycles, cyclophanes, and complex ligand systems.
The strategic positioning of the iodo-substituents allows for the creation of angular connections in larger molecules, a crucial design element in constructing cyclic compounds and three-dimensional structures. Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prominently utilized to extend the molecular framework from the diiodoxylene core. nih.govwikipedia.orglibretexts.org
Synthesis of Macrocycles and Cyclophanes
The rigid, pre-organized structure of dihalodimethylbenzene derivatives makes them excellent precursors for synthesizing macrocyclic compounds. Research has demonstrated the synthesis of novel, axially chiral all-hydrocarbon cyclo3benzene) (CDMB-7) through an atroposelective [2 + 5] cyclization using Suzuki-Miyaura coupling. nih.gov In this approach, building blocks derived from a related isomer, 1,5-dibromo-2,4-dimethylbenzene (B59744), are coupled to form a large, bowl-shaped macrocycle with C2 symmetry. nih.gov
Another study details the creation of a macrocycle, cyclo5benzene)5benzene)(4-pyridine), through a multi-step synthesis starting from 1,5-dibromo-2,4-dimethylbenzene. nih.gov This process involves the synthesis of key intermediates via Suzuki-Miyaura coupling and boronic esterification, culminating in a final macrocyclization step. nih.gov The resulting macrocycle exhibits interesting atropisomerism, where different stable conformations can be interconverted under thermal conditions. nih.gov
Furthermore, selective functionalization of a diiododimethylbenzene isomer has been employed in the synthesis of cyclophanes. researchgate.net A single iodine-magnesium exchange reaction on 1,5-diiodo-2,4-dimethylbenzene (B1625470) yields a mono-iodo aryl-aldehyde. researchgate.net This intermediate is a key component in a subsequent multi-step process involving Wittig reactions and a final McMurry coupling to form a [6.8]3cyclacene, a complex polycyclic aromatic hydrocarbon. researchgate.net
Table 1: Synthesis of Macrocyclic Scaffolds
| Starting Material Derivative | Key Reaction Type | Intermediate(s) | Final Complex Architecture | Reference |
|---|---|---|---|---|
| 1,5-Dibromo-3-iodo-2,4-dimethylbenzene | Suzuki-Miyaura Coupling | 4-(2,6-dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) pyridine | cyclo researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8LQO3CfpwrDKOOzSMPAOhhI0ge1jrLz25qN4JsUGoy2RctNtoNXZfU19LS5YpmAPYXWSlsyMeUESnl-sIJszOa_IU4XNbUuxc4ffzRPVxXm2q0LHV2WkbhJUZlDfaLFE9ZIIyoRCL0E-a6RSgOipbYxY14fyhzSfZ-82EvYoQImaihKeP6zlM00L28NKmntNEanCgP-5odR9LskW5nZNa96rfcOqNyeUzOB0sGyz2_DDLF5oGW0bg1veKGcL0ZwNfIEm568QnvH_8fS7yoGTGQ1w%3D)benzene) researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8LQO3CfpwrDKOOzSMPAOhhI0ge1jrLz25qN4JsUGoy2RctNtoNXZfU19LS5YpmAPYXWSlsyMeUESnl-sIJszOa_IU4XNbUuxc4ffzRPVxXm2q0LHV2WkbhJUZlDfaLFE9ZIIyoRCL0E-a6RSgOipbYxY14fyhzSfZ-82EvYoQImaihKeP6zlM00L28NKmntNEanCgP-5odR9LskW5nZNa96rfcOqNyeUzOB0sGyz2_DDLF5oGW0bg1veKGcL0ZwNfIEm568QnvH_8fS7yoGTGQ1w%3D)benzene)(4-pyridine) | nih.gov |
| 1,5-Diiodo-2,4-dimethylbenzene | Iodine-Magnesium Exchange, Wittig Reaction, McMurry Coupling | 5-Iodo-2,4-dimethylbenzaldehyde | [6.8]3Cyclacene | researchgate.net |
| (See reference) | Suzuki-Miyaura Coupling | (See reference for detailed fragments) | Cyclo libretexts.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuYmoNpWsYXSpl_7G4z80ebhpW9NodM3rM65USgEGA49n_o0tOht6toOctMbk6XTWNnuCz9LdfOwCbWKuwrF2K9WdLKuiQWjwmUNZUA6tGMyH9dZCBsjGyjW2ugVAdIE0tTBxEMwCxL68mONWvYUDs-nxFejkWrjblS8H-w7HiBvcwIaFeL0S0gtXk-HnStMOietpn76DsqGAYC4qAhg3lBx-63T1sZFuoKlUDtjOYgJmi6xFSBs-9AQ0E5F3oMh27nWB1FhgR9dYeIDz6EnDCFhATfTHAgLTYq90qxbg3hg%3D%3D)benzene) (CDMB-7) | nih.gov |
Formation of Metal-Ligand Complexes and Interlocked Molecules
The 2,4-dimethylbenzene core can be integrated into ligand scaffolds for the coordination of metal ions. A notable example is the synthesis of the protoligand 1,5-di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). mdpi.com This synthesis starts with 1,5-dibromo-2,4-dimethylbenzene and involves a Negishi or Suzuki-type coupling with 2-pyridylzinc chloride or 2-pyridylboronic acid, respectively. The resulting tridentate N,C,N-cyclometalating ligand is then used to form stable complexes with transition metals like Nickel(II), Palladium(II), and Platinum(II) through a base-assisted C-H activation method. mdpi.com These complexes exhibit distinct photoluminescent and electrochemical properties. mdpi.com
The versatility of the dihalodimethylbenzene scaffold also extends to the construction of mechanically interlocked molecules. A building block for an all-donor aromatic nih.govcatenane has been synthesized starting from 1,5-dibromo-2,4-dimethylbenzene. researchgate.net This demonstrates the utility of the core structure in creating topologically complex molecules where rings are interlinked without a covalent bond. researchgate.net
Table 2: Research Findings on Complex Architectures
| Starting Material Derivative | Synthetic Target | Key Synthetic Steps | Significance of Architecture | Reference |
|---|---|---|---|---|
| 1,5-Dibromo-2,4-dimethylbenzene | [M(Me2dpb)Cl] (M = Ni, Pd, Pt) complexes | Synthesis of 1,5-di(2-pyridyl)-2,4-dimethylbenzene (ligand), followed by base-assisted C-H activation and metalation. | Creates photoluminescent and electrochemically active cyclometalated complexes. | mdpi.com |
| 1,5-Dibromo-2,4-dimethylbenzene | Building block for a nih.govcatenane | Multi-step conversion to a benzo[1,2-b:4,5-b']dithiophene derivative with cysteine appendages. | Forms a component for mechanically interlocked molecules through dynamic combinatorial chemistry. | researchgate.net |
Advanced Structural Characterization and Spectroscopic Elucidation of 1,3 Diiodo 2,4 Dimethylbenzene and Its Derivatives
X-ray Crystallography Studies
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 1,3-diiodo-2,4-dimethylbenzene is not prominently available, extensive studies on closely related diiododimethylbenzene isomers and other diiodobenzene derivatives provide a strong basis for understanding its solid-state characteristics.
The crystal lattice of substituted diiodobenzenes is often governed by a combination of weak intermolecular forces. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is a prominent feature in the crystal engineering of organoiodine compounds. nih.govfurman.edu In the solid state of this compound, it is anticipated that iodine atoms would participate in I···I or I···π interactions, influencing the supramolecular assembly. nih.govresearchgate.net
The conformation of this compound in the solid state is dictated by the balance between intramolecular steric forces and intermolecular packing forces. The analysis of its isomer, 1,2-diiodo-4,5-dimethylbenzene, revealed a structure that conforms closely to mm2 point symmetry, with only a small twist of the molecular plane. nih.govnih.gov The torsion angles between the iodine and methyl substituents relative to the benzene (B151609) ring are minimal, indicating a largely planar conformation. nih.gov It is reasonable to infer that this compound would also adopt a relatively planar conformation in the crystal lattice to maximize favorable intermolecular contacts like stacking.
The substitution pattern of this compound, with bulky iodine atoms and methyl groups in close proximity (specifically at the C1-C2 and C3-C4 positions), inevitably leads to intramolecular steric strain. nih.govquora.com This steric hindrance can cause distortions in the geometry of the benzene ring. In the related compound 1,2-diiodo-4,5-dimethylbenzene, steric repulsion between the adjacent iodine atoms and between the adjacent methyl groups results in a slight elongation of the molecule and increases the corresponding C—C—I and C—C—C bond angles by several degrees from the ideal 120°. nih.govnih.gov A similar distortion is expected for this compound, where the internal C-C-C angles at the substituted carbons would likely be less than 120°, while those at the unsubstituted carbons would be greater to accommodate the strain.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., 2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the molecule's asymmetry, the two methyl groups and the two aromatic hydrogens are chemically non-equivalent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H (H5) | 7.0-7.5 | 128-132 | Influenced by adjacent methyl and iodo groups. |
| Aromatic C-H (H6) | 7.5-8.0 | 138-142 | Influenced by two adjacent iodo groups. |
| Methyl C-H (at C2) | 2.3-2.6 | 23-27 | Shielded by adjacent iodo and methyl groups. |
| Methyl C-H (at C4) | 2.3-2.6 | 23-27 | Shielded by adjacent iodo and methyl groups. |
| C-I (C1, C3) | - | 98-105 | Characteristic downfield shift for carbon bonded to iodine. |
| C-CH₃ (C2, C4) | - | 140-145 | Influenced by steric compression and iodine. |
| C-H (C5) | - | 128-132 | Corresponds to the H5 proton. |
| C-H (C6) | - | 138-142 | Corresponds to the H6 proton. |
2D-NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of these signals. measurlabs.comharvard.edu A COSY spectrum would confirm the coupling between adjacent aromatic protons, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, confirming the substitution pattern. libretexts.org
Solid-State NMR (SSNMR) provides crucial information about structure and intermolecular interactions, such as halogen bonds, directly in the solid phase. rsc.org For halogen-bonded systems, NMR parameters like chemical shifts and quadrupolar coupling constants are highly sensitive to the local geometry of the bond. nih.govnih.gov ¹³C SSNMR could show correlations between chemical shifts and the strength of halogen bonds, providing data that is complementary to X-ray diffraction. nih.govacs.org
Vibrational Spectroscopy for Molecular Structure and Dynamics (Infrared, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint that is characteristic of its structure and bonding. The spectra of this compound would be dominated by vibrations associated with the substituted benzene ring and the methyl groups.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. docbrown.info
Alkyl C-H stretching: Arising from the methyl groups, found in the 3000-2850 cm⁻¹ range. docbrown.info
C=C ring stretching: Characteristic absorptions for the benzene ring appear around 1600 and 1500 cm⁻¹. docbrown.info
C-I stretching: These vibrations occur at lower frequencies, typically in the 600-500 cm⁻¹ range.
C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region is often diagnostic of the aromatic substitution pattern.
The formation of halogen bonds can lead to shifts in vibrational frequencies. researchgate.net For instance, the C-I stretching vibration may shift upon the engagement of the iodine atom in a halogen bond, providing spectroscopic evidence for this interaction in the solid state.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium |
| C-H In-Plane Bend | 1300 - 1000 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-I Stretch | 600 - 500 | Medium-Strong |
Mass Spectrometric Techniques for Structural Confirmation and Reaction Monitoring
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₈I₂), the molecular weight is 357.96 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 358. The presence of two iodine atoms would give a characteristic isotopic pattern.
Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and alkyl groups. libretexts.orgdocbrown.info
Loss of an iodine atom: A significant peak would be expected at [M-I]⁺ (m/z ≈ 231), resulting from the cleavage of a C-I bond.
Loss of a methyl group: A peak corresponding to [M-CH₃]⁺ (m/z ≈ 343) may also be observed.
Loss of HI: A fragment at [M-HI]⁺ (m/z ≈ 230) is another plausible pathway.
Loss of both iodine atoms: A smaller peak for the dimethylbenzene cation [M-2I]⁺ could appear at m/z ≈ 106.
These fragmentation patterns provide definitive confirmation of the compound's identity and can be used to monitor its presence in reaction mixtures.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion | [C₈H₈I₂]⁺ | 358 |
| Loss of Methyl | [C₇H₅I₂]⁺ | 343 |
| Loss of Iodine | [C₈H₈I]⁺ | 231 |
| Loss of HI | [C₈H₇I]⁺ | 230 |
| Dimethylbenzene Cation | [C₈H₈]⁺ | 106 |
Theoretical and Computational Studies on 1,3 Diiodo 2,4 Dimethylbenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-diiodo-2,4-dimethylbenzene, these calculations would provide a deep understanding of its electron distribution and reactivity.
Frontier Molecular Orbitals and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, a computational study would determine these energy levels and the spatial distribution of the orbitals, offering insights into potential sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potentials
Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom of this compound. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would visually identify electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting non-covalent interactions, such as halogen bonding, which would be particularly relevant for an iodinated compound.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides powerful tools to simulate chemical reactions, elucidating the step-by-step pathway from reactants to products. For this compound, this could involve studying its participation in reactions such as Suzuki or Sonogashira coupling, which are common for aryl halides. Simulations would identify the transition state structures, which are the highest energy points along the reaction coordinate. Determining the energy of these transition states allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility and rate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the benzene (B151609) ring itself is rigid, the methyl groups and the carbon-iodine bonds in this compound have rotational freedom. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable arrangements and the energy barriers between them. Furthermore, MD simulations of multiple molecules would provide insights into the intermolecular forces that govern its condensed-phase behavior, such as packing in a crystal lattice or interactions in a solution.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are capable of predicting various spectroscopic properties with a reasonable degree of accuracy. For this compound, these predictions would be invaluable for its characterization. For instance, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. Similarly, its infrared (IR) and Raman vibrational frequencies can be calculated to help interpret experimental spectra. Time-dependent density functional theory (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Design of Novel Derivatives and Materials via Computational Approaches
A thorough computational understanding of this compound would pave the way for the rational design of new molecules with tailored properties. By systematically modifying its structure in-silico (e.g., by replacing the methyl groups or introducing other functional groups), it would be possible to screen for derivatives with enhanced electronic, optical, or material properties. This computational pre-screening can significantly reduce the experimental effort required to discover new functional materials, for example, for applications in organic electronics or medicinal chemistry.
Applications in Advanced Organic and Organometallic Synthesis
As a Building Block for Polyaromatic Hydrocarbons and Biaryl Systems
The carbon-iodine bonds in 1,3-diiodo-2,4-dimethylbenzene are amenable to a range of cross-coupling reactions, making it a suitable building block for the synthesis of polyaromatic hydrocarbons (PAHs) and biaryl systems. These classes of compounds are of significant interest due to their applications in materials science, particularly in the development of organic electronics.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful methods for the formation of new carbon-carbon bonds. In a typical Suzuki coupling, an aryl halide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. Theoretically, this compound could undergo a sequential or double Suzuki coupling with a suitable di-boronic acid or two equivalents of a mono-boronic acid to generate larger aromatic systems. The stepwise nature of the reaction could also be controlled to produce unsymmetrical biaryl compounds.
Similarly, in Stille coupling, an organotin reagent is coupled with an organic halide. The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for such transformations. The synthesis of biaryls can also be achieved through Ullmann coupling, which involves the copper-promoted reaction of two aryl halides. While this method often requires harsh reaction conditions, it provides a viable route to symmetrical biaryls from this compound.
| Reaction Type | Typical Reactants | Catalyst/Promoter | General Conditions | Potential Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Toluene, DMF), 80-120 °C | Biaryl or Polyaromatic hydrocarbon |
| Stille Coupling | Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Anhydrous solvent (e.g., Toluene, THF), 80-110 °C | Biaryl or Polyaromatic hydrocarbon |
| Ullmann Coupling | Copper powder | High temperature | High-boiling solvent (e.g., DMF, Nitrobenzene), 150-250 °C | Symmetrical biaryl |
Note: The conditions presented are general for these reaction types and may require optimization for the specific substrate this compound.
Utility in the Synthesis of Heterocyclic Compounds
The reactivity of the iodo groups in this compound also allows for its incorporation into various heterocyclic frameworks. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science.
Transition metal-catalyzed C-N and C-S bond-forming reactions are key strategies for the synthesis of nitrogen- and sulfur-containing heterocycles, respectively. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines to form arylamines. A double Buchwald-Hartwig amination of this compound with a suitable diamine could lead to the formation of a macrocyclic structure containing the dimethylbenzene unit.
Similarly, palladium- or copper-catalyzed coupling with thiols can be employed to construct sulfur-containing heterocycles. For example, reaction with a dithiol could yield a sulfur-containing macrocycle. The formation of dibenzothiophenes and other fused heterocyclic systems can also be envisioned through intramolecular cyclization reactions of appropriately substituted derivatives of this compound.
Role as a Precursor for Aryl Organometallic Reagents
This compound is an excellent precursor for the preparation of valuable aryl organometallic reagents, such as Grignard and organolithium species. These reagents are powerful nucleophiles and bases in organic synthesis.
The formation of a Grignard reagent is typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edu The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, facilitating the formation of the corresponding Grignard reagent. mnstate.edu In the case of this compound, it is possible to form a mono-Grignard reagent by using one equivalent of magnesium, or a di-Grignard reagent with an excess of magnesium. The formation of the di-Grignard reagent would provide a powerful dinucleophile for the construction of more complex molecules. researchgate.net
Organolithium reagents can be prepared from aryl iodides through lithium-halogen exchange. wikipedia.org This reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The resulting aryllithium species are highly reactive and can be used in a wide range of synthetic transformations, including nucleophilic addition to carbonyl compounds and as intermediates in the synthesis of other organometallic compounds. Similar to Grignard reagents, both mono- and di-lithiated species could potentially be generated from this compound, offering a versatile platform for further functionalization.
| Organometallic Reagent | Reagent for Preparation | Typical Solvent | General Conditions |
| Grignard Reagent | Magnesium metal | Diethyl ether or THF | Anhydrous, room temperature or gentle heating |
| Organolithium Reagent | Alkyllithium (e.g., n-BuLi) | Diethyl ether or THF | Anhydrous, low temperature (e.g., -78 °C) |
Note: These are general procedures for the formation of aryl organometallic reagents from aryl iodides.
Employment in Ligand Design for Homogeneous and Heterogeneous Catalysis
The rigid scaffold and the potential for introducing donor atoms make this compound an attractive starting material for the design of ligands used in catalysis. Ligands play a crucial role in determining the activity, selectivity, and stability of metal catalysts.
Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis. The iodo groups of this compound can be substituted with phosphine moieties through various methods. One common approach involves the conversion of the aryl iodide to an organolithium or Grignard reagent, which is then reacted with a chlorophosphine, such as chlorodiphenylphosphine, to form the C-P bond. The synthesis of a diphosphine ligand from this compound would result in a bidentate ligand with a specific bite angle determined by the substitution pattern on the benzene (B151609) ring. Such ligands are valuable in a range of catalytic applications, including cross-coupling reactions and hydrogenation.
In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for catalysis. While the direct synthesis of NHC ligands from this compound is less straightforward, it could serve as a precursor to more complex structures that are then converted into NHC ligands. For instance, the iodo groups could be replaced with amine functionalities, which could then be incorporated into a heterocyclic ring to form an NHC precursor.
Integration into Advanced Materials Science
Precursor for Optoelectronic Materials
The carbon-iodine bonds in 1,3-Diiodo-2,4-dimethylbenzene are relatively weak and thus highly reactive, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity makes the compound an ideal precursor for constructing the larger, more complex molecular architectures required for optoelectronic applications.
Conjugated Polymers and Oligomers
While specific research detailing the polymerization of this compound into long-chain conjugated polymers is not extensively documented, its structure is well-suited for such applications. Dihaloaromatic compounds are fundamental monomers in step-growth polymerization. Through reactions like Suzuki or Stille coupling, the iodine atoms can be substituted to form new carbon-carbon bonds, linking the 2,4-dimethyl-1,3-phenylene units into an extended π-conjugated system.
The substitution pattern of the monomer is critical to the properties of the resulting polymer. The 1,3-linking (meta-phenylene) geometry of this specific isomer would introduce kinks in the polymer backbone, disrupting long-range planarity compared to a 1,4-linked (para-phenylene) polymer. This can increase solubility and influence the solid-state morphology, which in turn affects the electronic properties and performance in devices. The methyl groups also enhance solubility, a key factor for the solution-based processing of polymers for electronic applications.
Components for Organic Light-Emitting Diodes (OLEDs)
There is documented evidence of this compound being used as a key intermediate in the synthesis of materials for organic light-emitting devices (OLEDs). In one synthetic pathway, the compound is used in a Suzuki coupling reaction to create a larger, polycyclic aromatic structure.
Specifically, this compound can be reacted with an arylboronic acid, such as 4-fluorophenylboronic acid, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). This reaction replaces the iodine atoms with aryl groups, effectively extending the conjugated system of the molecule. This process has been used to synthesize intermediates which are then elaborated into complex indenofluorene derivatives. These resulting compounds possess antiaromatic characteristics and high thermal stability, making them suitable for use in various layers of an OLED, such as the hole-injection or hole-transport layers, to improve device efficiency and longevity.
Table 1: Example Suzuki Coupling Reaction for OLED Component Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|
Supramolecular Assembly and Self-Assembled Structures
The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of materials science, enabling the creation of complex architectures from the bottom up. The structure of this compound contains the necessary features to participate in and direct such assemblies.
Design Principles for Ordered Architectures
The relative positioning of the two iodine atoms and two methyl groups on the benzene (B151609) ring dictates the potential geometry of assembly. The 1,3-diiodo arrangement provides an angular geometry, which can lead to the formation of zigzag chains, cyclic oligomers, or more complex networks, in contrast to the linear assemblies often seen with 1,4-diiodo isomers. The methyl groups influence the packing efficiency and can participate in weaker C-H···π or van der Waals interactions, further guiding the final supramolecular structure.
Halogen Bonding Driven Assemblies and Crystal Engineering
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (a σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. Iodine is a particularly effective halogen bond donor due to its high polarizability, which creates a pronounced positive σ-hole.
In the context of crystal engineering, this compound can act as a potent halogen bond donor. When co-crystallized with halogen bond acceptors (e.g., pyridines, amides, or other Lewis bases), it can form highly ordered multi-component structures. The strength and directionality (approximately 180° along the C-I bond axis) of these I···N or I···O interactions allow for the precise design of crystal lattices with desired topologies and properties. The two iodine atoms allow the molecule to act as a ditopic, angular linker, connecting two different acceptor molecules and propagating the structure in two directions. This makes it a valuable component for building complex, predictable crystalline networks.
Synthesis of Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable structures. They are constructed from molecular building blocks (linkers or ligands) that are stitched together with strong covalent or coordination bonds.
While direct use of this compound as a linker in published COF or MOF structures is not common, its scaffold is highly relevant. To be used as a linker, the molecule would first need to be functionalized with appropriate reactive groups. For example, the iodine atoms could be replaced via cross-coupling reactions to introduce carboxylate, amine, or boronic acid functionalities.
Table 2: Potential Functionalization of this compound for Framework Synthesis
| Target Framework | Required Functional Groups | Potential Synthetic Route |
|---|---|---|
| Carboxylate-based MOF/COF | Carboxylic acids (-COOH) | Palladium-catalyzed carboxylation or coupling with a carboxylate-bearing group. |
| Amine-based COF | Amine groups (-NH2) | Buchwald-Hartwig amination or coupling with an amine-bearing group. |
Once functionalized, the resulting 2,4-dimethyl-1,3-benzenedicarboxylic acid or similar derivative would act as an angular, ditopic linker. In MOF synthesis, these groups would coordinate to metal centers, while in COF synthesis, they would undergo condensation reactions with complementary linkers (e.g., amines reacting with aldehydes) to form a porous, crystalline, and extended network. The inherent geometry of the 1,3-disubstituted core would direct the topology of the resulting framework.
Applications in Molecular Sensors and Recognition Systems
The strategic incorporation of halogen atoms into molecular frameworks is a rapidly advancing area in the field of supramolecular chemistry and materials science, particularly in the design of sophisticated molecular sensors and recognition systems. The compound this compound, with its unique substitution pattern of two iodine atoms and two methyl groups on a benzene ring, presents a compelling scaffold for the construction of highly directional and selective receptors. The presence of iodine atoms is particularly significant due to their ability to act as potent halogen bond donors.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (a molecule with a lone pair of electrons). The strength and directionality of these bonds make them highly effective in molecular recognition, rivaling and sometimes surpassing traditional hydrogen bonds in their ability to control the assembly of molecules in the solid state and in solution. In the context of this compound, the two iodine atoms are positioned to act as divergent halogen bond donors, enabling the molecule to bind with specific guest molecules, particularly anions or other electron-rich species.
While specific, detailed research findings on the direct application of this compound in molecular sensors are not extensively documented in publicly available literature, its structural motifs are analogous to other diiodobenzene derivatives that have been successfully employed in the design of receptors for anions and neutral molecules. The fundamental principles of halogen bonding and supramolecular chemistry strongly suggest its potential in this area.
For instance, a hypothetical sensor molecule incorporating the this compound unit could be designed to bind anions such as halides or oxoanions. The two iodine atoms could form a pincer-like arrangement, creating a well-defined binding pocket for the target anion. The recognition event could then be transduced into a measurable signal, such as a change in fluorescence or a colorimetric response, by attaching suitable signaling units to the benzene core.
The table below outlines the key molecular interactions and their potential role in a sensor system based on this compound.
| Interaction Type | Donor/Acceptor Sites on this compound | Potential Guest Molecules (Analytes) | Principle of Recognition |
| Halogen Bonding | Iodine atoms (as donors) | Anions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻), Lewis bases | The electrophilic region on the iodine atoms interacts with the electron-rich guest molecule, leading to a specific and directional binding event. |
| π-stacking | The aromatic ring | Aromatic guest molecules | The electron-rich π-system of the benzene ring can interact with other aromatic systems through stacking interactions, contributing to the overall binding affinity. |
| Steric Influence | Methyl groups | Various | The methyl groups help to define the size and shape of the binding cavity, enhancing the selectivity of the sensor for a particular analyte. |
Detailed research into the synthesis and binding properties of receptors derived from this compound would be necessary to fully realize its potential in the field of molecular sensing. Computational studies could provide valuable insights into the binding energies and selectivity of such systems for different analytes, guiding the rational design of new and effective molecular sensors. The versatility of this compound as a building block opens up numerous possibilities for the development of advanced materials for a wide range of applications in chemical sensing and molecular recognition.
Advanced Research Topics and Future Directions
Development of Novel Functional Materials Based on 1,3-Diiodo-2,4-dimethylbenzene
The presence of two reactive carbon-iodine (C-I) bonds makes this compound a prime candidate for the synthesis of novel functional materials through cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of polymers and discrete molecular systems with tailored electronic and photophysical properties. The steric hindrance provided by the flanking methyl groups can influence the final conformation and packing of these materials, potentially leading to unique solid-state properties.
Future research is directed towards incorporating this diiodoarene into various classes of functional materials:
Conjugated Polymers: As a monomer in polymerization reactions like Suzuki or Stille coupling, it can be used to create conjugated polymers. The specific substitution pattern could lead to polymers with high solubility and specific torsional angles between repeating units, which are critical for tuning the electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The diiodo functionality allows it to serve as a linker precursor for the synthesis of porous crystalline materials. chemscene.com The resulting frameworks could be explored for applications in gas storage, separation, and catalysis.
Molecular Wires and Switches: The rigid aromatic core and the potential for functionalization at the iodine positions make it a suitable component for molecular-scale electronic components.
Table 1: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Strategy | Potential Application | Key Feature Influenced by Compound |
|---|---|---|---|
| Conjugated Polymers | Suzuki, Stille, or Sonogashira cross-coupling | OLEDs, OPVs, Organic Field-Effect Transistors (OFETs) | Solubility, chain conformation, electronic band gap |
| Covalent Organic Frameworks (COFs) | Solvothermal synthesis via C-C coupling | Gas storage, catalysis, sensing | Pore size, framework topology, chemical stability |
| Discotic Liquid Crystals | Functionalization with flexible side chains | Display technologies, molecular electronics | Self-assembly, mesophase behavior, charge transport |
Sustainable Synthesis and Catalysis involving the Compound
The development of environmentally benign synthetic methods is a major focus of modern chemistry. Future research concerning this compound involves creating more sustainable routes for its synthesis and its use in catalytic processes. Traditional iodination methods often involve harsh reagents and produce significant waste.
Key areas for future development include:
Greener Iodination Protocols: Exploring direct C-H iodination of 1,3-dimethylbenzene using recyclable catalysts and milder oxidants to reduce waste and improve atom economy.
Catalyst Development: Utilizing this compound as a precursor for novel organocatalysts or ligands for transition metal catalysis. The specific stereoelectronic properties imparted by the iodo and methyl groups could lead to catalysts with unique reactivity and selectivity.
Mechanistic Studies: Investigating the mechanisms of reactions where this compound is a substrate, such as in cross-coupling cycles, can lead to the development of more efficient catalytic systems that operate under milder conditions, for instance, at room temperature. researchgate.net
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques can monitor reactions involving this compound in real-time, providing valuable insights that are not accessible through traditional offline analysis.
Future directions in this area include:
Process Analytical Technology (PAT): Implementing in-situ spectroscopic methods like Raman and mid-infrared (mid-IR) spectroscopy to monitor the consumption of this compound and the formation of products during synthesis. This allows for precise control over reaction conditions and endpoints.
Kinetic Analysis: Using techniques like stopped-flow spectroscopy or in-situ Nuclear Magnetic Resonance (NMR) to determine the rates of individual steps in catalytic cycles involving the compound. This data is essential for building accurate kinetic models and optimizing reaction efficiency.
Identifying Transient Intermediates: Employing specialized spectroscopic methods to detect and characterize short-lived intermediates in reactions, which can elucidate complex reaction mechanisms.
Further Computational Design of Next-Generation Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding synthetic efforts. mdpi.comresearchgate.net For this compound, computational studies can accelerate the discovery of new derivatives with enhanced functionalities. mdpi.com
Future computational work will likely focus on:
Structure-Property Relationships: Systematically modifying the structure of this compound in silico by introducing different functional groups and calculating the impact on its electronic, optical, and physical properties. This can identify promising candidates for synthesis. researchgate.net
Reaction Mechanism Elucidation: Modeling entire reaction pathways to understand the energetics of transition states and intermediates. mdpi.com This can help explain observed reactivity and selectivity, and predict the outcomes of new, untested reactions.
Materials Simulation: Simulating the packing and intermolecular interactions of materials derived from this compound to predict their bulk properties, such as crystal structure, charge mobility, and mechanical strength. researchgate.net
Table 2: Computationally Predicted Properties of a Hypothetical Derivative (1,3-Diethynyl-2,4-dimethylbenzene)
| Property | Computational Method | Predicted Value/Outcome | Relevance |
|---|---|---|---|
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | ~4.5 eV | Predicts electronic and optical properties |
| Ionization Potential | DFT | ~8.2 eV | Relates to performance in electronic devices |
| Torsional Barriers | DFT | Low | Indicates conformational flexibility in polymers |
Exploration of Intermolecular Interactions for Advanced Chemical Systems
Non-covalent interactions play a critical role in determining the structure and function of chemical systems, from crystal packing to biological recognition. The iodine atoms on this compound are capable of forming strong and directional halogen bonds (I···X), which are a key focus for designing advanced supramolecular assemblies. The structure of a related isomer, 1,2-diiodo-4,5-dimethylbenzene, reveals short I···I interactions that play a role in the packing arrangement. nih.gov
Future research in this domain will explore:
Crystal Engineering: Utilizing halogen bonding and other interactions like C-H···π to control the solid-state packing of the molecule and its derivatives. This can be used to create materials with specific properties, such as nonlinear optical activity or high charge carrier mobility.
Supramolecular Assembly: Designing and synthesizing multi-component co-crystals where this compound acts as a halogen bond donor to assemble complex, ordered architectures in solution and the solid state.
Anion Recognition: Exploiting the electron-deficient region on the iodine atoms (the σ-hole) to act as a receptor for anions, with potential applications in sensing or transport.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Diiodo-2,4-dimethylbenzene, and how can purity be ensured?
- Methodological Approach : Synthesis typically involves iodination of 2,4-dimethylbenzene derivatives. A reflux setup with stoichiometric control of iodine sources (e.g., KI/I₂) and catalysts (e.g., H₂SO₄ or HNO₃) is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol can isolate the product. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Approach :
- ¹H/¹³C NMR : Identify methyl and aromatic proton environments (δ 2.3–2.5 ppm for methyl groups; δ 120–140 ppm for aromatic carbons).
- FT-IR : Confirm C-I stretches (~500–600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Validate molecular weight (M⁺ peak at m/z 344) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and iodine positioning for structural validation .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Approach : The electron-withdrawing iodine substituents deactivate the aromatic ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. Experimentally, compare reaction rates with less-halogenated analogs (e.g., 1-iodo-2,4-dimethylbenzene) under identical conditions to quantify electronic effects .
Q. In catalytic applications, how can researchers account for potential catalyst decomposition, as observed in fluorination studies?
- Methodological Approach : Use control experiments with stoichiometric catalyst quantities to track decomposition (e.g., via ¹H NMR recovery rates). For fluorination with Selectfluor®, maintain anhydrous conditions and low temperatures (<50°C) to suppress side reactions. Monitor iodine leaching via ICP-MS and optimize ligand-catalyst ratios to stabilize the active species .
Q. How should discrepancies in reaction yields or byproduct formation be systematically addressed?
- Methodological Approach :
- Iterative Analysis : Repeat experiments with controlled variables (temperature, solvent, stoichiometry).
- Byproduct Identification : Use GC-MS or LC-HRMS to detect intermediates.
- Mechanistic Probes : Isotope labeling (e.g., deuterated substrates) or kinetic studies to differentiate competing pathways.
- Computational Validation : Compare experimental data with DFT-calculated transition states to identify energetically favored routes .
Data Interpretation & Optimization
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Approach :
- Directing Groups : Introduce temporary substituents (e.g., –NO₂) to steer reactivity, followed by deprotection.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s directing power.
- Temperature Gradients : Lower temperatures (<0°C) favor kinetic control, reducing undesired meta/para products .
Q. How can computational modeling predict the stability of this compound derivatives under varying conditions?
- Methodological Approach :
- Molecular Dynamics (MD) : Simulate thermal stability (e.g., bond dissociation energies for C–I bonds).
- QSPR Models : Corrogate experimental decomposition rates with descriptors like polar surface area or Hammett constants.
- Docking Studies : Predict interactions in host-guest systems (e.g., with enzymes or metal surfaces) .
Contradiction Resolution in Data
Q. When conflicting data arise in catalytic cycle proposals, how can researchers validate mechanistic hypotheses?
- Methodological Approach :
- Isotopic Labeling : Track iodine migration using ¹²⁷I/¹²⁵I isotopes in intermediate trapping experiments.
- In Situ Spectroscopy : Operando Raman or IR to detect transient species.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
